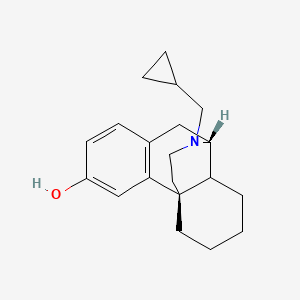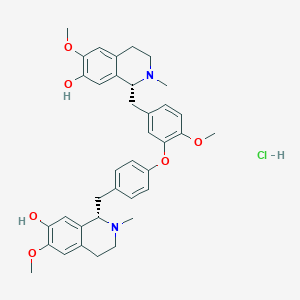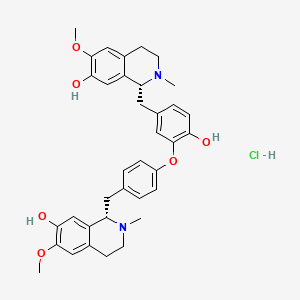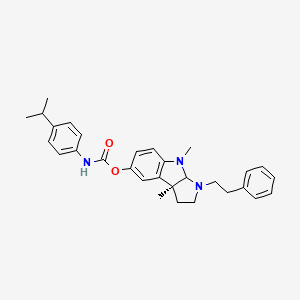
(-)-Cyclorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Cyclorphan is a synthetic opioid compound known for its unique pharmacological properties. It is a derivative of morphinan and exhibits both agonist and antagonist activities at opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in pain management and addiction treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cyclorphan typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The synthesis begins with the formation of the morphinan core structure through a series of cyclization reactions.
Functional Group Modifications:
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-Cyclorphan undergoes several types of chemical reactions, including:
Reduction: Reduction reactions, such as hydrogenation, are used to add hydrogen atoms to the molecule, typically using catalysts like palladium on carbon.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can yield fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioids.
Biology: Research on (-)-Cyclorphan helps in understanding the interactions between opioids and their receptors.
Medicine: It is investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: this compound is used in the development of new analgesics and addiction therapies.
Mechanism of Action
(-)-Cyclorphan exerts its effects primarily through its interactions with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, producing analgesic effects, and as an antagonist at the kappa-opioid receptor, which may help in reducing the risk of addiction. The compound’s unique dual activity makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Morphine: A natural opioid with strong analgesic properties but high addiction potential.
Buprenorphine: A partial agonist at the mu-opioid receptor used in addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Uniqueness of (-)-Cyclorphan: this compound stands out due to its dual activity as both an agonist and antagonist at different opioid receptors. This unique property allows it to provide pain relief while potentially reducing the risk of addiction, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1 |
InChI Key |
NLBUEDSBXVNAPB-IPNZSQQUSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B10837996.png)
![(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)
![Diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10838001.png)
![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)




![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)

![(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)

![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)
![2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B10838061.png)
